7-メトキシ-3H-フェノキサジン-3-オン

概要

説明

Methoxyresorufin is a substrate used in the fluorometric assay of O-dealkylation reactions catalyzed by the cytochrome P450 enzyme system. It is particularly suitable due to its favorable reaction rates and has been used in studies involving various species, including rodents and insects . Methoxyresorufin is metabolized by cytochromes P4501A2 and 2B in rats and mice, and its O-dealkylation serves as a measure of these enzymes' activities .

Synthesis Analysis

The synthesis of methoxyresorufin is not detailed in the provided papers, but it is mentioned as a prepared substrate for assays. The synthesis process would involve the introduction of a methoxy group into the resorufin structure, which is a crucial step for its function as a probe in enzymatic assays .

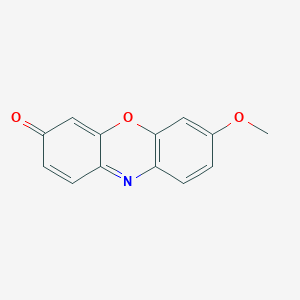

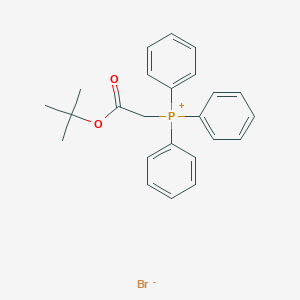

Molecular Structure Analysis

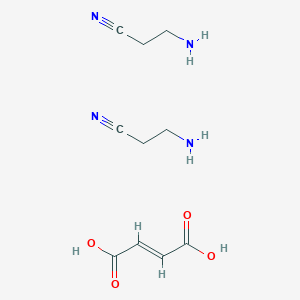

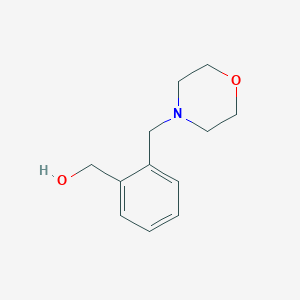

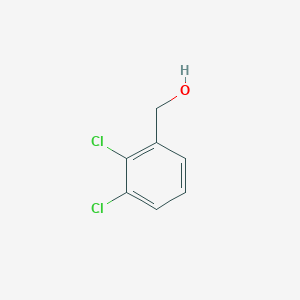

The molecular structure of methoxyresorufin allows it to be a substrate for specific cytochrome P450 enzymes. Its structure is such that it can be demethylated to resorufin, which is a fluorophore, making it useful for both fluorometric and electrochemical assays .

Chemical Reactions Analysis

Methoxyresorufin undergoes O-demethylation by cytochrome P450 enzymes, particularly by CYP1A2 in humans and rodents. This reaction is used to measure the activity of these enzymes in various tissues, including liver, lung, and intestine . The reaction is sensitive to inducers and inhibitors, which can alter the enzyme activity and thus the rate of O-demethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyresorufin, such as its low Km and high Vmax in certain induced states, make it an excellent substrate for measuring enzyme activity. Its ability to produce a fluorescent product upon metabolism allows for direct monitoring of the reaction in a fluorimeter cuvette . Additionally, methoxyresorufin exhibits reversible two-electron transfer, which can be detected at low concentrations in electrochemical cells, further demonstrating its utility as a biological probe .

Relevant Case Studies

Several case studies highlight the use of methoxyresorufin in measuring cytochrome P450 activity. For instance, the induction of CYP1A2 activity by molecular breeding has been shown to increase the rate of 7-methoxyresorufin O-demethylation, providing insights into the enzyme's function and potential for engineered enzymes with enhanced activity . Another study used methoxyresorufin to differentiate between the enzyme activity of protein microsomes from two strains of Drosophila melanogaster, demonstrating its application in comparative biochemical studies .

科学的研究の応用

シトクロムP450(CYP)酵素の蛍光基質

細胞生存率アッセイ

ニトロレダクターゼ検出

低酸素腫瘍細胞イメージング

作用機序

Target of Action

The primary targets of Methoxyresorufin are nitroreductase and cytochrome P450 (CYP1A) . Nitroreductase is an enzyme produced by Escherichia coli that plays a crucial role in the reduction of nitro compounds . Cytochrome P450 is a family of enzymes involved in drug metabolism and bioactivation .

Mode of Action

Methoxyresorufin interacts with its targets by serving as a spectroscopic off-on probe for nitroreductase and a fluorometric competitive substrate for cytochrome P450 . This means that the compound changes its spectroscopic properties upon interaction with these enzymes, allowing for real-time detection of their activity .

Biochemical Pathways

These enzymes are involved in various biochemical pathways, including the reduction of nitro compounds and the metabolism of drugs, respectively .

Pharmacokinetics

Given its role as a substrate for cytochrome p450, it is likely that the compound undergoes metabolic transformations in the body .

Result of Action

The interaction of Methoxyresorufin with nitroreductase and cytochrome P450 results in changes to the compound’s spectroscopic properties . This allows for the real-time detection of these enzymes’ activity, providing valuable information about their role in various biochemical processes .

Action Environment

The action of Methoxyresorufin can be influenced by various environmental factors. For instance, the activity of nitroreductase and cytochrome P450, and thus the efficacy of Methoxyresorufin as a probe or substrate, can be affected by factors such as pH, temperature, and the presence of other compounds .

将来の方向性

Methoxyresorufin is a useful tool in research, particularly in studies involving cytochrome P450 enzymes . Its use as a fluorometric substrate for these enzymes allows for the quantification of their activity . This has potential applications in drug discovery and development, as well as in the study of drug-drug interactions .

特性

IUPAC Name |

7-methoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYYMGDYROYBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205859 | |

| Record name | 7-Methoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5725-89-3 | |

| Record name | 7-Methoxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)

![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)